molecular formula C19H21ClFNO5S B567997 tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate CAS No. 1206677-71-5

tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate

Cat. No. B567997
CAS RN: 1206677-71-5
M. Wt: 429.887
InChI Key: HMVFUCVLFRWECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate” is a chemical compound with the CAS number 1206677-71-5 . It falls under the category of amino acid derivatives . This compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C19H21ClFNO5S . It has a molecular weight of 429.89 . Detailed structural analysis can be performed using techniques like NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate has numerous applications in scientific research, including drug synthesis and development, biochemical and physiological research, and laboratory experiments. In drug synthesis and development, this compound is used as a building block for the synthesis of various drugs, such as antifungals, antibiotics, and antivirals. In biochemical and physiological research, this compound is used to study the effects of various compounds on biochemical and physiological processes, such as enzyme activity and gene expression. Finally, this compound is used in laboratory experiments to study the properties of various compounds, such as solubility, reactivity, and stability.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate is not fully understood, but it is believed to involve the formation of a complex between the sulfonamide group of this compound and the target molecule. This complex is thought to be responsible for the biological activity of this compound, as it is believed to interact with various enzymes and receptors in the body, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of certain enzymes, modulation of gene expression, and inhibition of certain receptors. This compound has also been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and its versatility. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound also has some limitations, such as its low solubility in water and its potential to cause toxic side effects.

Future Directions

There are several potential future directions for tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate research, including the development of new synthesis methods, the exploration of new applications, and the optimization of existing applications. Additionally, researchers are also exploring the potential of this compound to be used in combination with other compounds to enhance its efficacy. Finally, researchers are also investigating the potential of this compound to be used as a drug delivery system, as well as its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate is a multi-step process that begins with the reaction of tert-butyl bromide and 2-chloro-4-fluorobenzaldehyde, resulting in the formation of 2-chloro-4-fluorobenzyl bromide. This intermediate is then reacted with sodium sulfonate in the presence of triethylamine, followed by the reaction of the resulting product with acetic acid. The reaction of 2-chloro-4-fluorobenzyl bromide with sodium sulfonate is the key step in the synthesis of this compound, as it is this reaction that forms the sulfonamide group of the final product.

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 2-(4-((2-chloro-4-fluorobenzyl)oxy)phenylsulfonamido)acetate” should be done with appropriate safety measures. This includes avoiding dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

tert-butyl 2-[[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO5S/c1-19(2,3)27-18(23)11-22-28(24,25)16-8-6-15(7-9-16)26-12-13-4-5-14(21)10-17(13)20/h4-10,22H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFUCVLFRWECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNS(=O)(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657952
Record name tert-Butyl N-{4-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206677-71-5
Record name tert-Butyl N-{4-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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